S-Benzoylthiamine O-monophosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

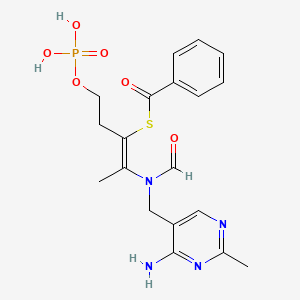

Benfotiamine is a thioester that is a synthetic analogue of thiamine obtained by acylative cleavage of the thiazole ring and O-phospohorylation. It has a role as an immunological adjuvant, a nutraceutical, an antioxidant, a provitamin B1 and a protective agent. It is an aminopyrimidine, a member of formamides, an organic phosphate and a thioester. It derives from a thiamine(1+).

Benfotiamine has been investigated for the treatment and prevention of Diabetic Nephropathy and Diabetes Mellitus, Type 2.

科学的研究の応用

Enhanced Bioavailability and Absorption

One of the primary advantages of S-benzoylthiamine O-monophosphate over traditional thiamine hydrochloride is its significantly higher bioavailability. Research indicates that this compound can produce a 48-fold increase in blood thiamine levels compared to thiamine hydrochloride within 1-2 hours post-administration. Furthermore, the elevated thiamine levels persist for longer durations, making it a more effective option for therapeutic use .

Table 1: Comparison of Thiamine Levels Post-Administration

| Compound | Maximum Blood Thiamine Level | Time to Peak (hours) | Duration of Effect |

|---|---|---|---|

| This compound | 148.1 μg/dL | 1-2 | >68 hours |

| Thiamine Hydrochloride | 17.5 μg/dL | 1-2 | <24 hours |

Diabetic Complications

Benfotiamine has been extensively studied for its role in preventing diabetic complications. It is believed to block key pathways involved in hyperglycemic damage by enhancing the activity of transketolase, an enzyme that helps mitigate glucose toxicity. Clinical studies have shown that benfotiamine can reduce the progression of diabetic neuropathy and retinopathy, providing significant benefits for patients with diabetes .

Neuroprotection

The compound has also demonstrated neuroprotective effects, particularly in models of oxidative stress related to diabetes. For instance, benfotiamine treatment has been associated with reduced oxidative damage in cerebral tissues, which is crucial for maintaining cognitive function in diabetic patients .

Pharmacological Properties

This compound exhibits several pharmacological properties that enhance its therapeutic potential:

- Immunological Adjuvant : It acts as an immunological adjuvant, potentially enhancing vaccine efficacy.

- Antioxidant Activity : The compound possesses antioxidant properties that help protect cells from oxidative damage.

- Provitamin Activity : As a provitamin B1, it serves as a precursor to active thiamine forms in the body .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in clinical settings:

- A study involving diabetic patients showed that those treated with benfotiamine experienced significant improvements in neuropathic symptoms compared to those receiving placebo treatments.

- Another clinical trial indicated that benfotiamine supplementation led to reduced urinary excretion of thiamine, suggesting better retention and utilization within the body compared to traditional forms .

Safety and Toxicity

The safety profile of this compound is favorable, with lower toxicity observed compared to thiamine hydrochloride. In acute toxicity studies conducted on mice, the lethal dose was found to be significantly higher for this compound than for thiamine hydrochloride, indicating a safer therapeutic window .

Table 2: Acute Toxicity Comparison

| Compound | LD50 (mg/kg) |

|---|---|

| Thiamine Hydrochloride | 90 |

| This compound | 15 |

特性

IUPAC Name |

S-[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] benzenecarbothioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N4O6PS/c1-13(23(12-24)11-16-10-21-14(2)22-18(16)20)17(8-9-29-30(26,27)28)31-19(25)15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22)(H2,26,27,28)/b17-13- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNNPSLJPBRMLZ-LGMDPLHJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOP(=O)(O)O)SC(=O)C2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(/CCOP(=O)(O)O)\SC(=O)C2=CC=CC=C2)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N4O6PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22457-89-2 |

Source

|

| Record name | Benfotiamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11748 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benfotiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。